molecular formula C8H15NO4 B558079 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- CAS No. 13734-36-6

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-

Cat. No. B558079
CAS RN: 13734-36-6
M. Wt: 189.21 g/mol
InChI Key: YRXIMPFOTQVOHG-UHFFFAOYSA-N
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Patent
US04432971

Procedure details

A mixture of sarcosine (1.5 g., 16.7 mmole), triethylamine (3.5 ml., 1 eq.), and water (10 ml.) is treated with 2-(t-butyoxycarbonyloxyimino)-2-phenylacetonitrile (4.5 g., 1.1 eq.) in dioxane (10 ml.) at 25°. After 3 hours, the reaction mixture is diluted with water and then washed twice with ethyl acetate. The aqueous phase is acidified to pH 3.0 with 10% citric acid and the resulting oil is extracted with ethyl acetate (twice). The combined extracts are washed with brine, dried (MgSO4), and evaporated to give 3.0 g. of N-[(1,1-dimethylethoxy)carbonyl]-N-methylglycine as a viscous oil which crystallizes on standing; m.p. 84°-85.5°. Tlc (dichloromethane/methanol/acetic acid; 100:5:5) shows a single spot at Rf 0.6.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].C(N(CC)CC)C.[C:14]([O:18][C:19]([O:21]N=C(C1C=CC=CC=1)C#N)=O)([CH3:17])([CH3:16])[CH3:15]>O1CCOCC1.O>[CH3:17][C:14]([CH3:15])([O:18][C:19]([N:1]([CH3:2])[CH2:3][C:4]([OH:6])=[O:5])=[O:21])[CH3:16]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the resulting oil is extracted with ethyl acetate (twice)
WASH
Type
WASH
Details
The combined extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 3.0 g
CUSTOM
Type
CUSTOM
Details
of N-[(1,1-dimethylethoxy)carbonyl]-N-methylglycine as a viscous oil which crystallizes on standing

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC(C)(OC(=O)N(CC(=O)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.